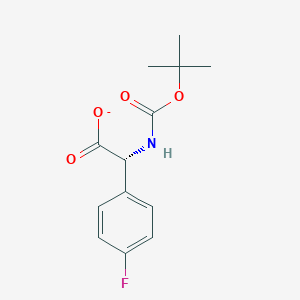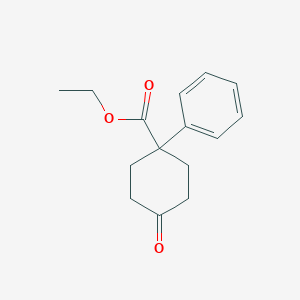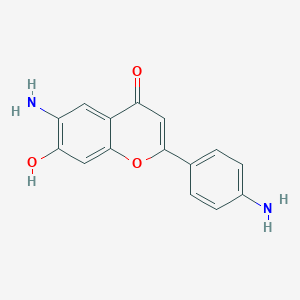
4/',6-Diamino-7-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,6-Diamino-7-hydroxyflavone is a synthetic flavone derivative known for its significant biological activities. This compound is part of the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Flavonoids are naturally occurring compounds found in various plants and have been extensively studied for their potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Diamino-7-hydroxyflavone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2’,4’-dihydroxy-5’-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to form 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then reduced to yield 4’,6-Diamino-7-hydroxyflavone .
Industrial Production Methods
Industrial production methods for 4’,6-Diamino-7-hydroxyflavone are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’,6-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The amino groups at the 4’ and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted flavones and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other biologically active flavonoids.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable tool for studying cellular oxidative stress and inflammation.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Wirkmechanismus
The mechanism of action of 4’,6-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Neuroprotective Effects: 4’,6-Diamino-7-hydroxyflavone activates the tropomyosin receptor kinase B (TrkB) pathway, which is crucial for neuronal survival, differentiation, and plasticity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dihydroxyflavone: Known for its neuroprotective effects and TrkB agonist activity.
4’-Dimethylamino-7,8-dihydroxyflavone: A synthetic analog with enhanced potency and longer duration of action.
Uniqueness
4’,6-Diamino-7-hydroxyflavone is unique due to its dual amino groups at the 4’ and 6 positions, which confer distinct chemical reactivity and biological activity compared to other flavonoids. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
199460-11-2 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
InChI-Schlüssel |
JKXGGRIZDZVVAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
Synonyme |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
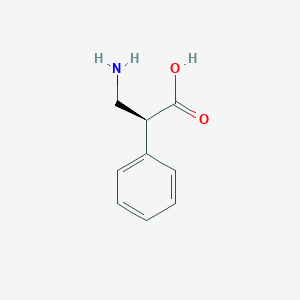
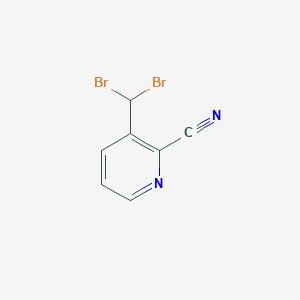
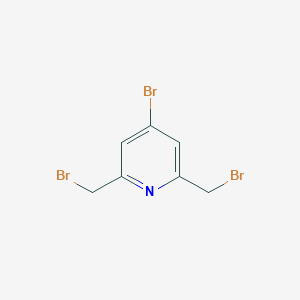
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
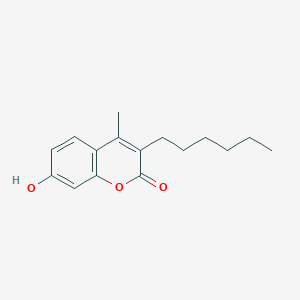

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)

